molecular formula C9H18O2 B1375219 2-Methyl-3-(oxan-4-yl)propan-1-ol CAS No. 1343797-68-1

2-Methyl-3-(oxan-4-yl)propan-1-ol

Cat. No.: B1375219
CAS No.: 1343797-68-1
M. Wt: 158.24 g/mol
InChI Key: IRTYHWVHQHWFET-UHFFFAOYSA-N
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Description

“2-Methyl-3-(oxan-4-yl)propan-1-ol” is a chemical compound with the molecular formula C9H18O2 . Its molecular weight is 158.24 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18O2/c1-8(7-10)6-9-2-4-11-5-3-9/h8-10H,2-7H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Src Kinase Inhibition and Anticancer Activity

  • 2-Methyl-3-(oxan-4-yl)propan-1-ol derivatives have been synthesized and evaluated as Src kinase inhibitors, showing potential in cancer treatment. Specifically, certain derivatives exhibited significant inhibitory potency against Src kinase, suggesting a role in treating breast carcinoma cells (Sharma et al., 2010).

Catalytic Applications

  • Compounds related to this compound have been used in catalysis. For example, their use in ionic liquid-based Ru(II)–phosphinite compounds has shown efficiency in transfer hydrogenation, with some derivatives achieving up to 99% conversion rates (Aydemir et al., 2014).

Hydrogenation Studies

  • Theoretical studies on the hydrogenation of oxirane and its methyl derivative, closely related to this compound, have been conducted, providing insights into reaction mechanisms and product formation (Kuevi et al., 2012).

Photoremovable Protecting Groups

  • Certain esters of this compound have been studied as photoremovable protecting groups in organic synthesis. These compounds react with hydrogen atom donors upon photolysis, releasing corresponding acids and by-products (Literák et al., 2008).

Synthesis and Structural Characterization

  • Several studies have focused on the synthesis and structural characterization of compounds containing this compound, contributing to a deeper understanding of their properties and potential applications in various fields, including medicinal chemistry and material science (Nycz et al., 2011).

Cardioselective Beta-Adrenoceptor Blocking Agents

  • Research has been conducted on derivatives of this compound for their potential as cardioselective beta-adrenoceptor blocking agents, indicating their use in cardiovascular disease treatment (Rzeszotarski et al., 1979).

Mechanism of Action

The mechanism of action for “2-Methyl-3-(oxan-4-yl)propan-1-ol” is not specified in the available resources. It’s important to note that the mechanism of action for a compound can vary depending on its use and the system in which it’s applied .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . It’s recommended to handle it with appropriate safety measures, including the use of personal protective equipment .

Properties

IUPAC Name

2-methyl-3-(oxan-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(7-10)6-9-2-4-11-5-3-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTYHWVHQHWFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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